2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone
Description
2,3-Dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-quinolinone is a quinolinone derivative characterized by a partially saturated bicyclic ring system. The core structure includes a 4(1H)-quinolinone scaffold with a dihydro moiety at positions 2 and 3, a methoxy group at position 7, and a methylsulfonyl substituent at position 1. The methylsulfonyl group enhances electrophilicity and may influence biological activity by modulating interactions with target proteins .
Properties
CAS No. |
1082922-32-4 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
7-methoxy-1-methylsulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H13NO4S/c1-16-8-3-4-9-10(7-8)12(17(2,14)15)6-5-11(9)13/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
BRMJHGXHNYCPNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCN2S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable sulfonylating agent.
Cyclization: The intermediate is then cyclized to form the quinolinone core.
Methoxylation: Introduction of the methoxy group at the 7th position.
Reduction: Reduction of the 2,3-double bond to form the dihydro derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the sulfonyl group or the quinolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction may yield various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone would depend on its specific biological activity. Generally, quinolinone derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The quinolinone scaffold is highly versatile, with substitutions at positions 1, 2, 3, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Differences
Fluoro and chloro substituents (e.g., in and ) enhance electronic effects but may introduce toxicity risks .
Biological Potential: Schiff bases prioritize fluorescence over cytotoxicity, whereas sulfonamide derivatives (e.g., ) are tailored for target-specific interactions .
Research Implications and Gaps
- Pharmacological Data : The target compound lacks direct cytotoxicity or fluorescence data, necessitating experimental validation.
- Synthetic Optimization : Comparative studies on sulfonylation efficiency (methyl vs. phenyl sulfonyl) could refine yield and purity .
- Structure-Activity Relationships (SAR) : Systematic substitution at position 7 (methoxy vs. hydroxy) may elucidate solubility-bioactivity trade-offs .
Biological Activity
2,3-Dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-quinolinone (CAS Number: 28355950) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinolinone core and a methylsulfonyl group, suggests various biological activities that merit detailed exploration. This article synthesizes findings from diverse sources to present an authoritative overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that quinolinone derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives similar to this compound displayed minimum inhibitory concentrations (MICs) in the range of 8-32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have highlighted its ability to inhibit cancer cell proliferation. For instance, derivatives of quinolinones have been investigated for their effects on various cancer cell lines, showing IC50 values ranging from 10 to 50 µM. These findings indicate that modifications at specific positions on the quinolinone scaffold can enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
Quinolinones are also recognized for their anti-inflammatory properties. Studies have reported that compounds with similar structures can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. The anti-inflammatory activity of this compound could be attributed to its ability to inhibit the NF-kB signaling pathway, which is crucial in inflammation processes .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and pain .
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of caspases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of quinolinones, including this compound. The results indicated a significant antibacterial effect against both multi-drug resistant strains and standard laboratory strains. The compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel antibacterial agent .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of quinolinones, researchers found that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-quinolinone, and how do reaction conditions influence yield?
- Methodological Answer : Domino reactions involving oxidation/reduction followed by cyclization are widely used for dihydroquinolinones. For example, acid-catalyzed ring closures (e.g., H₂SO₄ in methanol/water) or metal-promoted processes (e.g., Pd-catalyzed coupling) can achieve yields of 60–85% depending on substituent stability . Optimization requires monitoring temperature (80–120°C) and solvent polarity, as polar aprotic solvents (DMF, DMSO) enhance sulfonyl group incorporation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use tandem analytical techniques:
- HPLC-UV/HRMS : Retention time and exact mass (calculated: C₁₁H₁₁NO₄S, MW 253.21) confirm identity .
- ¹H/¹³C NMR : Key signals include methoxy (δ 3.8–4.0 ppm), methylsulfonyl (δ 3.2–3.3 ppm), and dihydroquinolinone carbonyl (δ 170–175 ppm) .
- XRD : Resolves stereochemical ambiguities in the dihydro ring .
Q. What are the primary challenges in scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer : The methylsulfonyl group can induce racemization under high heat. Mitigation strategies include:
- Low-temperature cyclization (<80°C) .
- Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates .
- Continuous-flow reactors to minimize thermal degradation .
Advanced Research Questions
Q. How does the methylsulfonyl substituent influence electrophilic aromatic substitution (EAS) reactivity in this quinolinone scaffold?
- Methodological Answer : The sulfonyl group is a strong meta-directing, deactivating moiety. Computational studies (DFT) show reduced electron density at C-5 and C-8 positions, favoring nitration or halogenation at C-6 (para to methoxy) . Experimental validation via regioselective bromination (NBS, CCl₄) confirms C-6 preference (yield: 70–75%) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., MIC values) across studies?
- Methodological Answer : Discrepancies often arise from assay design:
- Strain variability : For antibacterial studies (e.g., MRSA ATCC 33591 vs. 25923), standardize strains using CLSI guidelines .
- Solubility : Use DMSO concentrations <1% to avoid false negatives .
- Dose-response curves : Calculate IC₅₀/IC₉₀ with Hill slope adjustments for accurate potency comparisons .
Q. What strategies are effective for probing the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect Phase I metabolites (e.g., O-demethylation at C-7) .
- CYP inhibition screening : Use fluorescent probes (e.g., CYP3A4) to identify enzyme-specific interactions .
- Isotope labeling : Synthesize ¹³C-methoxy analogs to track metabolic pathways .
Q. What computational tools are optimal for predicting SAR (structure-activity relationships) in analogs of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., H. pylori urease) to prioritize substituents at C-1 and C-3 .
- QSAR models (DRAGON descriptors) : Correlate logP, polar surface area, and H-bond acceptors with antibacterial EC₅₀ .
- MD simulations (GROMACS) : Assess binding stability of sulfonyl-modified analogs in lipid bilayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
